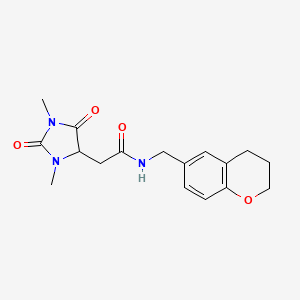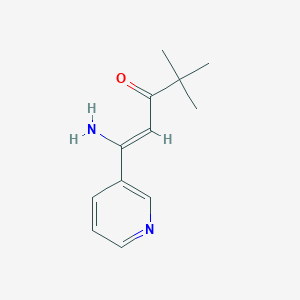
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide" often involves multi-step chemical reactions, starting with basic building blocks such as chromene derivatives and imidazolidine derivatives. For instance, compounds like 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one have been synthesized from 4-hydroxy coumarin, which could be a starting point for synthesizing the target compound by further modification and coupling with an appropriate imidazolidine derivative (Al-ayed, 2011).
Molecular Structure Analysis
The molecular structure of such compounds typically features a chromene core, which is known for its stability and versatile chemical reactivity, coupled with an imidazolidine ring, which adds further complexity to the molecule. The chromene component may contribute to the molecule's photophysical properties, while the imidazolidine ring could introduce potential biological activity. Detailed structural analysis, including NMR and X-ray crystallography, can provide insights into the conformation and electronic distribution within the molecule.
Chemical Reactions and Properties
Compounds with a chromene and imidazolidine backbone are involved in various chemical reactions, leveraging the reactive sites on both the chromene and imidazolidine units. They can undergo electrophilic substitutions, nucleophilic additions, and cycloaddition reactions, among others. The presence of acetamide functional groups further enhances the molecule's reactivity, allowing for additional modifications and functionalizations.
Physical Properties Analysis
The physical properties of "this compound" would be influenced by its molecular structure. The compound is expected to exhibit solid-state properties typical of organic compounds, such as melting point, solubility in various solvents, and crystalline structure, which can be determined using techniques like differential scanning calorimetry (DSC) and solubility tests.
Chemical Properties Analysis
The chemical properties of this compound are likely to include its acidity or basicity (pKa), stability under different conditions, and reactivity towards various reagents. For example, compounds with imidazolidine and chromene units have shown varying pKa values, indicating their acidic or basic nature, which could influence their chemical behavior in different environments (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-19-13(16(22)20(2)17(19)23)9-15(21)18-10-11-5-6-14-12(8-11)4-3-7-24-14/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYCBVDYNMEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CC3=C(C=C2)OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)

![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)
![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
![4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5602295.png)